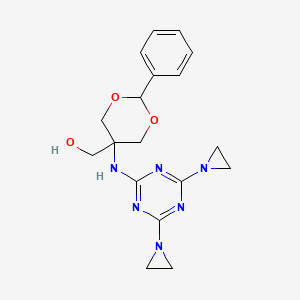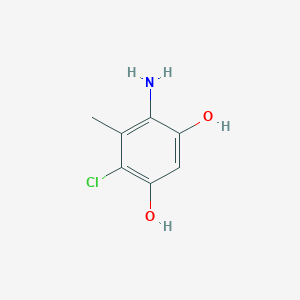
1,3-Benzenediol, 4-amino-6-chloro-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenediol, 4-amino-6-chloro-5-methyl- is a derivative of benzenediol with an amino group at the 4th position, a chlorine atom at the 6th position, and a methyl group at the 5th position
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The compound can be synthesized by nitration of 1,3-benzenediol followed by reduction to introduce the amino group.
Halogenation and Methylation: Chlorination of 1,3-benzenediol followed by methylation can introduce the chlorine and methyl groups, respectively.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where the compound is synthesized in controlled reaction vessels.
Continuous Flow Process: Some industrial setups use continuous flow reactors to maintain consistent production rates and quality.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) and iron powder (Fe).
Substitution: Nucleophiles such as hydroxide (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Chloro-substituted or amino-substituted products.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in topical treatments for skin conditions such as acne and eczema.
Industry: Employed in the production of resins, plastics, and other industrial chemicals.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Interferes with microbial cell wall synthesis and function.
Keratolytic Activity: Promotes the shedding of dead skin cells, aiding in the treatment of skin conditions.
Anti-inflammatory Properties: Reduces inflammation by inhibiting certain inflammatory pathways.
相似化合物的比较
1,3-Benzenediol (Resorcinol): Similar structure but lacks the amino, chlorine, and methyl groups.
4-Chloro-1,3-benzenediol: Similar but lacks the amino and methyl groups.
4-Amino-1,3-benzenediol: Similar but lacks the chlorine and methyl groups.
Uniqueness: 1,3-Benzenediol, 4-amino-6-chloro-5-methyl- is unique due to the presence of all three substituents (amino, chlorine, and methyl), which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C7H8ClNO2 |
|---|---|
分子量 |
173.60 g/mol |
IUPAC 名称 |
4-amino-6-chloro-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H8ClNO2/c1-3-6(8)4(10)2-5(11)7(3)9/h2,10-11H,9H2,1H3 |
InChI 键 |
HDLWNKUIXSODDH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC(=C1Cl)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



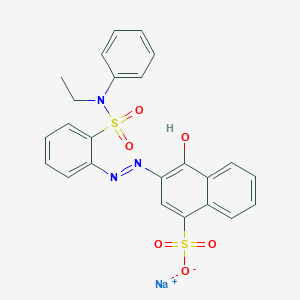
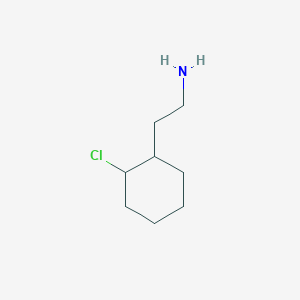
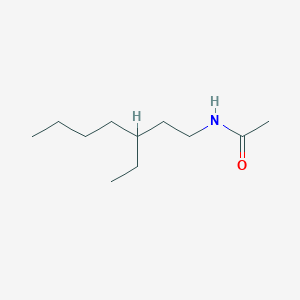
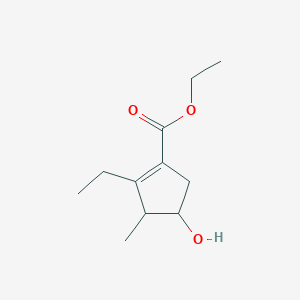

![(8S,9S)-7-methyl-8,9-dihydronaphtho[1,2-b]quinoline-8,9-diol](/img/structure/B15348545.png)
![1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methoxyethanimine](/img/structure/B15348551.png)

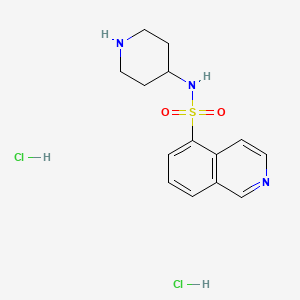
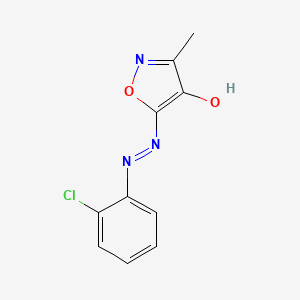
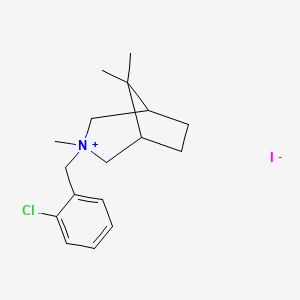
![N,N'-[5-(Aminomethyl)-1,3-phenylene]diacetamide](/img/structure/B15348572.png)
